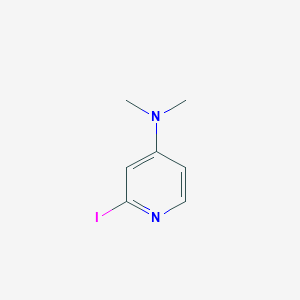

2-Iodo-4-dimethylaminopyridine

描述

Overview of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in a vast array of chemical applications. numberanalytics.comopenaccessjournals.com Their unique electronic properties, stemming from the presence of the nitrogen atom, render them versatile scaffolds in the synthesis of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnih.gov The pyridine ring is a common motif in numerous biologically active compounds, including natural products like nicotine (B1678760) and vitamins such as niacin. nih.gov

The synthesis of pyridine derivatives has a rich history, with early methods dating back to the 19th century. numberanalytics.com Over time, these classical methods have been refined, and new, more sophisticated strategies, including transition-metal-catalyzed reactions and multicomponent reactions, have been developed to construct these important heterocyclic systems with greater efficiency and diversity. researchgate.netbohrium.com The ability to introduce a wide range of substituents onto the pyridine ring allows for the fine-tuning of its physical, chemical, and biological properties.

Strategic Importance of Halogenation in Modulating Pyridine Reactivity

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the pyridine ring is a powerful strategy for modulating its reactivity and providing a handle for further chemical transformations. nih.govnih.gov Halopyridines are crucial intermediates in organic synthesis, serving as precursors for a multitude of cross-coupling reactions, nucleophilic aromatic substitutions, and metalation-halogenation sequences. nih.goveurekalert.org

The position and nature of the halogen atom significantly influence the electronic properties of the pyridine ring. The electron-withdrawing nature of halogens can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the halogen. nih.gov Conversely, the carbon-halogen bond itself can be the site of reaction, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This dual reactivity makes halogenated pyridines exceptionally valuable in the construction of complex molecular architectures. nih.gov

Foundational Context of 4-(Dimethylamino)pyridine (DMAP) as a Catalytic and Synthetic Motif

4-(Dimethylamino)pyridine (DMAP) is a highly efficient and widely used nucleophilic catalyst in organic synthesis. wikipedia.orglookchem.com Its catalytic prowess stems from the electron-donating dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen. wikipedia.orgalfa-chemistry.com DMAP is particularly effective in catalyzing acylation and esterification reactions, where it reacts with an acylating agent to form a highly reactive N-acylpyridinium intermediate. wikipedia.orgacademie-sciences.fr

The foundational chemistry of DMAP provides a crucial context for understanding its halogenated derivatives. The introduction of a halogen atom onto the DMAP scaffold, as in the case of 2-Iodo-4-dimethylaminopyridine, combines the catalytic and activating properties of the DMAP core with the versatile reactivity of a carbon-iodine bond. This creates a unique chemical entity with potential applications in catalysis and as a building block for more complex molecules. The presence of the dimethylamino group enhances the nucleophilicity of the pyridine, while the iodo substituent offers a site for various chemical transformations. smolecule.com

The synthesis of this compound itself can be achieved through the direct iodination of 4-dimethylaminopyridine (B28879). acs.org This process highlights the interplay of the activating dimethylamino group and the directing effects that govern electrophilic substitution on the pyridine ring.

Below is a table summarizing the key properties of the parent compound, 4-(Dimethylamino)pyridine (DMAP).

| Property | Value |

| Chemical Formula | C7H10N2 |

| Molar Mass | 122.17 g/mol |

| Appearance | White solid |

| Melting Point | 110-113 °C |

| Boiling Point | 162 °C at 50 mmHg |

| pKa of conjugate acid | 9.6 in water |

Table 1: Physicochemical Properties of 4-(Dimethylamino)pyridine (DMAP) wikipedia.org

The following table presents spectroscopic data for this compound.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, δ) | 7.93 (d, J = 5.9 Hz, 1H), 6.63 (d, J = 2.1 Hz, 1H), 6.43 (dd, J = 5.9 and 2.1 Hz, 1H), 3.00 (s, 6H) |

| ¹³C NMR (CDCl₃, δ) | 155.7, 149.3, 143.1, 109.2, 106.2, 39.2 |

| Mass Spectrometry (EI) m/z | 248 (M+) |

Table 2: Spectroscopic Data for this compound acs.org

Structure

3D Structure

属性

CAS 编号 |

396092-83-4 |

|---|---|

分子式 |

C7H9IN2 |

分子量 |

248.06 g/mol |

IUPAC 名称 |

2-iodo-N,N-dimethylpyridin-4-amine |

InChI |

InChI=1S/C7H9IN2/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3 |

InChI 键 |

HCLURSXUMBFJEH-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC(=NC=C1)I |

规范 SMILES |

CN(C)C1=CC(=NC=C1)I |

产品来源 |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Iodo 4 Dimethylaminopyridine and Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous assignment of a molecule's constitution. For 2-Iodo-4-dimethylaminopyridine, ¹H and ¹³C NMR spectra offer precise information on the electronic environment of each nucleus.

In a study of the [I(DMAP)₂]OTf complex, the DMAP protons were observed at δ 8.06 (d, J = 7.2 Hz) and δ 6.51 (d, J = 7.0 Hz), with the methyl protons at δ 3.10 (s). rsc.org For free DMAP, the aromatic protons typically appear as two doublets, with the protons ortho to the nitrogen (H2/H6) being more downfield than the protons meta to the nitrogen (H3/H5). chemicalbook.comnih.gov The introduction of an iodine atom at the C2 position would break this symmetry. The proton at C6 would likely remain a doublet, while the protons at C3 and C5 would also be distinct, showing coupling to each other. The strong electron-donating effect of the -N(CH₃)₂ group would cause an upfield shift for the ring protons compared to unsubstituted pyridine (B92270), whereas the deshielding effect of the iodine atom would primarily influence the adjacent C3 proton.

A comparative table of expected and observed chemical shifts for related compounds is presented below.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (ppm)

| Compound | H2/H6 | H3/H5 | N(CH₃)₂ | C2/C6 | C3/C5 | C4 | N(CH₃)₂ | Solvent |

|---|---|---|---|---|---|---|---|---|

| 4-Dimethylaminopyridine (B28879) (DMAP) | 8.21 | 6.98 | 3.0 | 151.7 | 106.9 | 155.2 | 39.5 | DMSO-d₆ |

| 2-Iodopyridine | - | 7.85 (H3), 7.17 (H5) | - | 122.9 | 126.3, 141.4 | - | - | CDCl₃ |

| This compound (Predicted) | - (H6) | - (H3, H5) | ~3.1 | ~150 | ~108, ~115 | ~156 | ~40 | - |

Data for DMAP and 2-Iodopyridine are derived from experimental values reported in the literature. nih.govchemicalbook.com Predictions for this compound are estimated based on substituent effects.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material, providing exact bond lengths, bond angles, and intermolecular distances. mdpi.com

Although a crystal structure for this compound itself is not available in the searched literature, analysis of the closely related analog 2-Iodo-4,6-dimethylpyrimidine provides valuable insight into the expected molecular geometry. nih.gov In the orthorhombic crystal structure of this analog, the non-hydrogen atoms of the molecule lie on a crystallographic mirror plane. This planarity is characteristic of the pyrimidine (B1678525) ring system.

Table 2: Crystallographic Data for the Analog 2-Iodo-4,6-dimethylpyrimidine

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₇IN₂ |

| Molecular Weight | 234.04 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.930 (2) |

| b (Å) | 7.0256 (19) |

| c (Å) | 14.499 (4) |

| V (ų) | 807.8 (4) |

| Z | 4 |

Data sourced from a crystallographic study on 2-Iodo-4,6-dimethylpyrimidine. nih.gov

For this compound, a similar planarity of the pyridine ring is expected. The dimethylamino group may exhibit a slight pyramidalization at the nitrogen atom, and the C-N bonds to the methyl groups would have specific rotational angles relative to the plane of the pyridine ring.

A key feature of iodo-substituted heterocyclic compounds is their ability to act as halogen bond (XB) donors. nih.gov A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) interacts attractively with a Lewis base. nih.govrsc.org The nitrogen atom of a pyridine ring is an excellent halogen bond acceptor.

Studies on co-crystals of DMAP with various iodinated compounds demonstrate the prevalence and geometry of these interactions. For instance, in co-crystals with N-alkyl-3-halogenopyridinium salts, C−X⋯I⁻ halogen bonds are consistently observed. mdpi.com The strength and length of these bonds are influenced by the electronic properties of the substituents. For example, the C−I⋯I⁻ halogen bond lengths involving a pyridine iodine atom are notably shorter than those involving an aliphatic iodine atom, reflecting a more positive σ-hole on the aromatic iodine. mdpi.com

In complexes between DMAP and fluorinated iodobenzenes, short N···I halogen bonds are formed, and the bond distance correlates with the degree of fluorination on the iodoarene. acs.org These C—I···N angles are typically close to linear, a characteristic feature of strong halogen bonds.

Table 3: Representative Halogen Bond Geometries in DMAP and Analog Complexes

| Donor | Acceptor | Interaction | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|---|---|

| N-ethyl-3-bromopyridinium | Iodide | C−Br⋯I⁻ | 3.611(7) | 169.2(2) | mdpi.com |

| N-ethyl-3-iodopyridinium | Iodide | C−I⋯I⁻ | 3.395(1) | 176.1(4) | mdpi.com |

| 2-Iodo-4,6-dimethylpyrimidine | 2-Iodo-4,6-dimethylpyrimidine | I···N | 3.390 (3) | - | nih.gov |

This table showcases the typical distances and linearity of halogen bonds formed by iodo- and bromo-pyridine derivatives.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a compound by measuring its mass-to-charge ratio with very high precision. rsc.orgacs.org For this compound (C₇H₉IN₂), HRMS can validate the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

The calculated exact mass of the neutral molecule is 247.9810 Da. In typical ESI-HRMS analysis, the molecule is observed as a protonated species, [M+H]⁺.

Table 4: Calculated Exact Masses for this compound

| Species | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₇H₉IN₂ | 247.9810 |

| [M+H]⁺ | C₇H₁₀IN₂⁺ | 248.9888 |

| [M+Na]⁺ | C₇H₉IN₂Na⁺ | 270.9708 |

Calculations are based on the most abundant isotopes of each element.

While a specific HRMS report for this compound was not found in the search results, HRMS data for analogous compounds are commonly reported in the literature, confirming the utility of this technique for formula validation. rsc.org

Vibrational (Infrared and Raman) and Electronic (UV-Vis) Spectroscopy for Bonding and Electronic State Analysis

Vibrational and electronic spectroscopy provide complementary information about the bonding environment and electronic structure of a molecule.

Vibrational Spectroscopy (IR and Raman) Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular structure through their characteristic vibrational modes. mt.com For this compound, the spectra would be dominated by vibrations of the pyridine ring, the dimethylamino group, and the C-I bond.

A combined experimental and theoretical study on 4-N,N'-dimethylamino pyridine (DMAP) provides a detailed interpretation of its vibrational spectra. nih.gov Key bands include C-H stretching, C=C and C=N ring stretching, and C-N stretching modes. The introduction of iodine at the C2 position would introduce a C-I stretching vibration, typically observed in the low-frequency region of the Raman spectrum, and would also perturb the frequencies and intensities of the pyridine ring modes. nih.gov

Table 5: Key Vibrational Frequencies (cm⁻¹) for DMAP and Related Compounds

| Vibrational Mode | 4-Dimethylaminopyridine (DMAP) nih.gov | Assignment |

|---|---|---|

| ~3023 | 3049 | Aromatic C-H Stretch |

| ~2910 | 2910 | Aliphatic C-H Stretch |

| ~1596, 1537 | 1596, 1561 | Pyridine Ring (C=C, C=N) Stretch |

| ~1220 | 1220 | C-N (Aryl-N) Stretch |

Frequencies are from experimental FT-IR data of a DMAP-DDQ complex. nih.gov

Electronic Spectroscopy (UV-Vis) UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of DMAP shows strong absorption bands corresponding to π→π* transitions within the aromatic pyridine system. researchgate.netspectrabase.com A study of a charge-transfer complex between DMAP and DDQ in acetonitrile (B52724) showed absorption bands for the complex at 617, 469, and 436 nm. nih.gov The introduction of the iodine atom, a heavy atom with lone pairs, is expected to cause a bathochromic (red) shift in the absorption maxima due to electronic perturbations and the potential for n→σ* transitions. Furthermore, heavy atoms like iodine can facilitate intersystem crossing, a phenomenon relevant in photophysical studies. acs.org

Reactivity and Mechanistic Studies of 2 Iodo 4 Dimethylaminopyridine Derivatives

Role of the Carbon-Iodine Bond in Pyridine (B92270) Ring Activation and Functionalization

The carbon-iodine (C-I) bond in 2-iodo-4-dimethylaminopyridine is a key functional group that significantly influences the reactivity of the pyridine ring. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions at the 2-position of the pyridine ring. google.com This activation is crucial for the synthesis of various functionalized pyridine derivatives. acs.org

The C-I bond can be activated under different conditions, leading to diverse reaction pathways. For instance, in the presence of a suitable catalyst, the C-I bond can undergo oxidative addition to a metal center, initiating cross-coupling reactions. While direct studies on this compound are not extensively detailed, the principles of iodoarene activation provide a framework for understanding its potential reactivity. nih.gov The relatively low bond dissociation energy of the C-I bond compared to other carbon-halogen bonds makes it susceptible to homolytic cleavage under thermal or photochemical conditions, potentially leading to radical-mediated functionalization.

Furthermore, the iodine atom can participate in halogen bonding. This non-covalent interaction, where the iodine acts as a Lewis acidic center, can influence the assembly of molecules in the solid state and potentially modulate the reactivity of the pyridine ring by altering its electronic properties. acs.orgresearchgate.net

The activation of the C-I bond is a critical step in many synthetic applications of iodoarenes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This versatility makes this compound a valuable building block in organic synthesis.

Nucleophilic Reactivity of the Pyridine Nitrogen in Iodinated Systems

The pyridine nitrogen in 4-dimethylaminopyridine (B28879) (DMAP) is known to be highly nucleophilic due to the electron-donating resonance effect of the dimethylamino group. valpo.eduresearchgate.net This high nucleophilicity is central to its role as a widely used catalyst in organic synthesis. wikipedia.org

In this compound, the presence of the iodine atom at the 2-position introduces an electron-withdrawing inductive effect, which is expected to decrease the electron density on the pyridine nitrogen and thus reduce its nucleophilicity compared to the parent DMAP. However, the nitrogen atom remains a significant site of reactivity.

The nucleophilicity of the pyridine nitrogen is fundamental to the formation of pyridinium (B92312) salts, which are key intermediates in many catalytic cycles. google.comsmolecule.com For instance, in acylation reactions catalyzed by DMAP, the initial step involves the nucleophilic attack of the pyridine nitrogen on the acylating agent to form a highly reactive acylpyridinium species. wikipedia.org While the iodinated derivative is less basic, this pathway remains relevant.

The dearomatization of pyridines through nucleophilic attack is a powerful strategy for synthesizing saturated nitrogen heterocycles. nih.gov Although the focus is often on external nucleophiles attacking the pyridine ring, the inherent nucleophilicity of the pyridine nitrogen itself plays a role in its interactions and activation.

Cooperative Effects between the Iodine and Dimethylamino Substituents on Reactivity

The dimethylamino group, through its strong +M (mesomeric) effect, increases the electron density of the pyridine ring, particularly at the 2- and 6-positions, and enhances the nucleophilicity of the pyridine nitrogen. valpo.eduresearchgate.net This makes the ring more susceptible to electrophilic attack and enhances the catalytic activity of the pyridine nitrogen.

Conversely, the iodine atom exerts a -I (inductive) effect, withdrawing electron density from the ring and making it more electron-deficient. This effect deactivates the ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution at the position of the iodine atom.

The combination of these effects leads to a "push-pull" electronic system. The dimethylamino group can facilitate reactions that involve the initial nucleophilic character of the pyridine nitrogen, while the iodine atom provides a reactive handle for subsequent functionalization via substitution or coupling reactions. For example, the enhanced nucleophilicity of the pyridine nitrogen can initiate a catalytic cycle, and the labile C-I bond can then be targeted in a subsequent synthetic step. This cooperative functionality makes this compound a versatile bifunctional reagent.

Mechanistic Pathways in Oxidation Reactions Mediated by Iodinated DMAP Systems

While specific studies detailing the mechanistic pathways of oxidation reactions mediated solely by this compound are not abundant, the role of DMAP and iodoarenes in oxidation reactions provides a strong basis for understanding potential mechanisms.

DMAP itself can catalyze oxidation reactions. For example, it has been shown to catalyze the aerobic oxidation of aryl α-halo esters to aryl α-keto esters. The proposed mechanism involves the formation of a pyridinium ylide from the aryl α-halo ester and DMAP, which then undergoes a [3+2] cycloaddition with molecular oxygen. nih.gov

Iodoarenes can act as mediators in oxidation reactions, often through the formation of hypervalent iodine species. researchgate.net These species are potent oxidizing agents capable of a wide range of transformations. The general strategy involves the in-situ generation of a hypervalent iodine reagent from an iodoarene and a terminal oxidant. This hypervalent iodine species then oxidizes the substrate, regenerating the iodoarene, which can re-enter the catalytic cycle.

In a system involving this compound, it is plausible that both the DMAP moiety and the iodo group could participate in oxidation reactions. The pyridine nitrogen could act as a nucleophilic catalyst, as seen in the oxidation of aryl α-halo esters, nih.gov while the iodine atom could be oxidized to a hypervalent state to effect substrate oxidation. The dimethylamino group would enhance the nucleophilicity of the pyridine nitrogen, potentially accelerating the formation of key intermediates. Furthermore, DMAP has been used in combination with other reagents to promote selective oxidation of methyl aromatics with molecular oxygen. mdpi.com

A proposed mechanism for the catalytic action of dimethylaminopyridine hydroiodide (DMAP·HI) in the synthesis of cyclic carbonates from epoxides and CO2 involves the nucleophilic activation of CO2 by DMAP. preprints.org This highlights the role of the DMAP core in activating otherwise unreactive molecules.

Applications of 2 Iodo 4 Dimethylaminopyridine and Its Derivatives in Contemporary Organic Synthesis

As Electrophilic Iodinating Reagents in C-I Bond Formation

The introduction of iodine into organic molecules is a critical transformation, as organoiodides are key intermediates for forming new carbon-carbon and carbon-heteroatom bonds. gla.ac.uk Derivatives of 2-Iodo-4-dimethylaminopyridine have been developed as potent electrophilic iodinating agents.

Regioselective Iodination of Arenes, Heteroarenes, Phenols, and Anilines

A derivative, N-Iodo-4-N,N-dimethylaminopyridinium Iodide, has been identified as a green and highly effective reagent for the regioselective iodination of activated aromatic systems such as phenols and anilines. researchgate.net This reagent facilitates the metal-free and co-reagent-free mono- and di-iodination of these substrates, offering a significant advantage in terms of environmental impact and procedural simplicity. researchgate.net A noteworthy aspect of this methodology is its high regioselectivity, exclusively producing ortho-monoiodo derivatives for both phenols and anilines, a result not commonly achieved with other iodinating systems. researchgate.net The reactions are typically performed in water, further enhancing the green credentials of the process. researchgate.net

Table 1: Regioselective Iodination of Phenols and Anilines with N-Iodo-4-N,N-dimethylaminopyridinium Iodide

| Substrate | Product | Yield (%) |

|---|---|---|

| Phenol | 2-Iodophenol | 95 |

| Aniline | 2-Iodoaniline | 92 |

| p-Cresol | 4-Methyl-2-iodophenol | 96 |

| N-Methylaniline | 2-Iodo-N-methylaniline | 90 |

| 2-Naphthol | 1-Iodo-2-naphthol | 94 |

Data sourced from research on N-Iodo-4-N,N-Dimethylaminopyridinium Iodide. researchgate.net

Applications in Iodolactonization Processes

While this compound itself is not the primary reagent, its parent structure, 4-(dimethylamino)pyridine (DMAP), is an exceptionally effective catalyst for iodolactonization reactions. rsc.orgrsc.org This transformation involves the cyclization of unsaturated carboxylic acids in the presence of an iodine source, such as N-iodosuccinimide (NIS), to form iodinated lactones. DMAP's role is to act as a nucleophilic catalyst, activating the carboxylic acid and facilitating the subsequent intramolecular attack on the iodonium (B1229267) ion intermediate. rsc.orgresearchgate.net The process is conducted under neutral, room temperature conditions and can afford γ-lactones, δ-lactones, or a mixture, depending on the structure of the starting unsaturated acid. rsc.orgrsc.org

A proposed mechanism involves the formation of a highly reactive N-acylpyridinium intermediate from the carboxylic acid and DMAP, which then reacts with the iodine source. The alkene moiety of the substrate then attacks the activated iodine, leading to the formation of an iodonium ion, which is subsequently trapped intramolecularly by the carboxylate to yield the lactone. rsc.org

Table 2: DMAP-Catalyzed Iodolactonization of Unsaturated Carboxylic Acids

| Unsaturated Carboxylic Acid | Iodine Source | Product(s) | Yield (%) |

|---|---|---|---|

| 4-Pentenoic acid | NIS | γ-Lactone | 95 |

| (E)-4-Hexenoic acid | NIS | γ-Lactone | 92 |

| 4-Phenyl-4-pentenoic acid | NIS | γ-Lactone | 85 |

| 5-Hexenoic acid | NIS | δ-Lactone | 78 |

Data synthesized from studies on DMAP-catalyzed iodolactonization. rsc.orgrsc.org

As Pre-functionalized Building Blocks in Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the most reactive among carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making iodoarenes highly valuable substrates. rsc.org this compound serves as an excellent pre-functionalized building block for introducing the 4-(dimethylamino)pyridyl moiety into more complex structures via reactions like the Suzuki, Sonogashira, and Heck couplings. smolecule.com The reactivity of the C-I bond at the 2-position of the pyridine (B92270) ring is well-established. researchgate.net For instance, in dihalopyridines containing both iodine and a less reactive halogen like chlorine or bromine, cross-coupling reactions occur selectively at the C-I bond. rsc.orgbeilstein-journals.org

This selective reactivity allows for the construction of a wide array of biaryls, alkynylpyridines, and vinylpyridines, which are prevalent motifs in medicinal chemistry and materials science. mdpi.comnih.gov While specific documented examples for this compound are sparse in readily available literature, the extensive use of other 2-iodopyridines in these transformations underscores its potential. smolecule.comnih.govrsc.org The reaction of 2-iodopyridines with various boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), and alkenes (Heck coupling) proceeds efficiently with palladium catalysts. nih.govnih.govrsc.org

Table 3: Representative Transition Metal-Catalyzed Cross-Coupling Reactions of 2-Iodopyridines

| Coupling Reaction | 2-Iodopyridine Substrate | Coupling Partner | Catalyst System | Product Type | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Suzuki | 2-Iodopyridine | Phenylboronic acid | Pd(OAc)2 / Benzimidazolium salt | 2-Phenylpyridine | ~70 | mdpi.com |

| Sonogashira | 2-Iodopyridine | Phenylacetylene | PdCl2(PPh3)2 / [TBP][4EtOV] | 2-(Phenylethynyl)pyridine | 91 | nih.gov |

| Heck | 2-Iodopyridine | Styrene (B11656) | Pd(OAc)2 / PPh3 | 2-Styrylpyridine | Moderate | rsc.org |

This table presents representative data for the coupling of general 2-iodopyridines to illustrate the utility of the scaffold.

As Organocatalysts or Co-catalysts in Diverse Organic Transformations

The 4-(dimethylamino)pyridine (DMAP) core is a renowned nucleophilic organocatalyst. researchgate.net The introduction of a substituent at the 2-position, such as iodine, modulates its catalytic properties, primarily through steric and electronic effects.

Nucleophilic Acyl Transfer Catalysis

4-(Dimethylamino)pyridine is a superior catalyst for acylation reactions, operating via a nucleophilic catalysis mechanism. researchgate.net It reacts with an acylating agent (e.g., an anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is then attacked by a nucleophile, such as an alcohol, to form the ester product and regenerate the DMAP catalyst. While the DMAP scaffold is highly efficient, research has shown that derivatization at the 2-position can significantly impact its catalytic activity, often leading to a reduction due to steric hindrance around the nucleophilic pyridine nitrogen. nih.govacs.org Therefore, while this compound can theoretically act as an acyl transfer catalyst, its efficiency is expected to be lower than that of its parent compound, DMAP.

Mediation of Morita-Baylis-Hillman Reactions

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an aldehyde, traditionally catalyzed by a nucleophilic amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). jst.go.jp However, DMAP has also been shown to be an effective catalyst for certain MBH reactions, particularly in cases where DABCO is unsuitable due to steric constraints. researchgate.net The mechanism involves the nucleophilic addition of the amine catalyst to the activated alkene to form a zwitterionic enolate, which then adds to the aldehyde. Similar to acyl transfer catalysis, the catalytic activity in the MBH reaction is dependent on the accessibility of the nucleophilic nitrogen. The presence of the iodo group at the 2-position of this compound would likely impede its ability to effectively catalyze the MBH reaction compared to the unencumbered DMAP.

Catalysis in Carbon Dioxide (CO₂) Fixation and Utilization

The chemical fixation of carbon dioxide is a critical area of research aimed at mitigating its atmospheric accumulation and utilizing it as a renewable C1 building block. sci-hub.st Derivatives of 4-dimethylaminopyridine (B28879) (DMAP), particularly in the form of pyridinium (B92312) salts, have emerged as effective organocatalysts for this purpose. Dimethylaminopyridine hydroiodide (DMAP·HI) has been identified as a superior catalyst for the synthesis of cyclic carbonates from epoxides and CO₂, functioning efficiently without the need for solvents or additives. preprints.orgpreprints.org

The catalytic cycle is proposed to involve the nucleophilic activation of carbon dioxide by the DMAP moiety. preprints.orgpreprints.org The reaction can proceed effectively at mild temperatures and under atmospheric pressure of CO₂, highlighting its potential for practical, environmentally benign applications. preprints.org The choice of the counterion is crucial for catalytic efficiency, with iodide proving to be more effective than bromide or chloride. preprints.org In a model reaction using styrene oxide and CO₂, DMAP·HI achieved a 96% yield of the corresponding cyclic carbonate, significantly outperforming DMAP·HBr (37% yield) and DMAP·HCl (20% yield). preprints.org

A proposed mechanism suggests that the reaction begins with the formation of an iodo-alcohol intermediate from the epoxide. preprints.org The free DMAP then acts as a nucleophile, attacking CO₂ to form a DMAP·CO₂ complex. This complex, a highly basic and nucleophilic carboxylate, interacts with the iodo-alcohol intermediate via hydrogen bonding, facilitating an SN2 reaction that leads to the formation of the cyclic carbonate. preprints.org

The robustness of the DMAP·HI catalyst is a significant advantage. It can be recycled and reused multiple times without a significant drop in activity and has been successfully applied in multigram-scale synthesis. preprints.orgpreprints.org

| Catalyst | Reaction Conditions | Yield (%) | Source |

|---|---|---|---|

| DMAP·HI | 40°C, 1 atm CO₂, 12 h | 96 | preprints.org |

| DMAP·HBr | 40°C, 1 atm CO₂, 12 h | 37 | preprints.org |

| DMAP·HCl | 40°C, 1 atm CO₂, 12 h | 20 | preprints.org |

| HI only | 40°C, 1 atm CO₂, 12 h | 9.9 | preprints.org |

Promotion of Heteroannulation and Multicomponent Reactions

The DMAP scaffold is a well-established promoter of complex organic transformations, including heteroannulation and multicomponent reactions (MCRs). wikipedia.org These reactions are highly valued in synthetic chemistry for their ability to construct complex molecular frameworks in a single step from simple precursors. 4-Dimethylaminopyridine itself has been shown to effectively promote a one-pot, three-component domino reaction to produce highly functionalized 4H-thiopyrans. acs.org

More specifically, iodopyridinium catalysts have been developed for one-pot cascade reactions. For instance, 3-fluoro-2-iodo-1-methylpyridinium triflate catalyzes a [4+2] cycloaddition to furnish 2,3-dihydropyridinones in good yields. organic-chemistry.org The catalytic activity in this case is attributed to a strong halogen-bonding interaction between the iodopyridinium catalyst and an imine intermediate. organic-chemistry.org The use of iodinated pyridine derivatives highlights the role of the iodine substituent in activating substrates and guiding reaction pathways, a feature distinct from the parent DMAP. acs.org

A representative multicomponent reaction promoted by DMAP involves the coupling of β-oxodithioesters, various aldehydes, and active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate. This process provides a regioselective route to diverse thiopyran derivatives. acs.org

| Aldehyde | Active Methylene Compound | Yield (%) | Source |

|---|---|---|---|

| Benzaldehyde | Malononitrile | 92 | acs.org |

| 4-Chlorobenzaldehyde | Malononitrile | 94 | acs.org |

| 4-Methoxybenzaldehyde | Malononitrile | 90 | acs.org |

| 2-Thiophenecarboxaldehyde | Ethyl cyanoacetate | 85 | acs.org |

Utility in Asymmetric Catalysis through Chiral Derivatives

While nucleophilic catalysis by DMAP is highly versatile, significant research has been dedicated to developing chiral derivatives for asymmetric synthesis. wikipedia.orgresearchgate.net These catalysts transfer stereochemical information to create enantiomerically enriched products. Although research on chiral versions of this compound is less prevalent, the principles are well-established through extensive work on other DMAP analogues.

Several classes of chiral DMAP derivatives have been synthesized and proven effective in a range of asymmetric transformations. researchgate.net "Planar-chiral" derivatives, for example, have been successfully used in the Staudinger synthesis of β-lactams, the acylation of silyl (B83357) ketene (B1206846) acetals, and the kinetic resolution of amines. acs.orgnih.gov Another approach involves "fluxionally chiral" DMAP catalysts, which have been applied to the acylative kinetic resolution of secondary alcohols and axially chiral biaryls. ndsu.edu C₂-symmetric chiral 4-pyrrolidinopyridine (B150190) (PPY) catalysts, which share the core aminopyridine structure, are particularly effective for site- and chemoselective acylation reactions. jst.go.jp

These catalysts operate by forming a chiral acylpyridinium intermediate upon reaction with an acylating agent. This intermediate then reacts with a nucleophile, with the chiral environment of the catalyst directing the approach of the nucleophile to favor the formation of one enantiomer of the product.

| Catalyst Type | Reaction | Key Feature | Source |

|---|---|---|---|

| Planar-Chiral DMAP | Staudinger synthesis of β-lactams | Creates two contiguous stereocenters | acs.org |

| Planar-Chiral DMAP | Kinetic resolution of amines | Resolves primary benzylic amines with useful selectivity | acs.org |

| Fluxionally Chiral DMAP | Acylative kinetic resolution of secondary alcohols | Achieves good selectivity factors (6-37) | ndsu.edu |

| Fluxionally Chiral DMAP | Dynamic kinetic resolution of atropisomeric biaryls | Produces acylated products with up to 80% ee | ndsu.edu |

| C₂-Symmetric PPY | Site-selective acylation of glycosides | Privileged structure for selective transformations | jst.go.jp |

In Supramolecular Chemistry and Crystal Engineering (e.g., Directed Assembly via Halogen Bonds)

The iodine atom in this compound is not merely a synthetic handle but a key functional group for directing the self-assembly of molecules in the solid state. This is achieved through halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. semanticscholar.org The reliability and directionality of halogen bonds make them powerful tools in crystal engineering for constructing predictable supramolecular architectures. acs.org

Iodopyridinium cations are particularly effective halogen bond donors. nih.govacs.org Structural analyses of cocrystals have shown that iodo- and bromopyridinium cations consistently form halogen bonds with iodide anions that are significantly shorter than the sum of their van der Waals radii, indicating a strong interaction. nih.gov In contrast, their chloro-substituted counterparts are much less reliable halogen bond donors. nih.govacs.org

The co-crystallization of 4-dimethylaminopyridine with fluorinated diiodobenzenes results in complexes with exceptionally short and linear N···I halogen bonds. researchgate.netacs.org The strength of this interaction correlates with the degree of fluorination on the iodobenzene (B50100) ring. acs.org This precise control over intermolecular interactions has been exploited to direct the two-dimensional assembly of molecules on surfaces, forming well-ordered honeycomb or rectangular networks. rsc.org This directed assembly is fundamental for creating functional molecular systems with potential applications in nanoelectronics and advanced materials. rsc.org

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Key Finding | Source |

|---|---|---|---|---|

| N-methyl-2-iodopyridinium | Iodide (I⁻) | C–I···I⁻ | Forms halogen-bonded ion pairs assembled into helical chains. | nih.govacs.org |

| N-methyl-3-iodopyridinium | Iodide (I⁻) | C–I···I⁻ | Halogen bond is shorter than the sum of vdW radii by ~11%. | nih.gov |

| 4-DMAP / 1,4-Diiodotetrafluorobenzene | Pyridine Nitrogen (N) | N···I–C | Forms 2:1 cocrystals with short, strong halogen bonds. | researchgate.netacs.org |

| Alkyl-substituted Tetrafluoro-iodobenzene | Alkyl-substituted Pyridine | N···I–C | Directs 2D self-assembly into honeycomb or rectangular networks on surfaces. | rsc.org |

Advanced Research Perspectives and Emerging Directions in 2 Iodo 4 Dimethylaminopyridine Chemistry

Development of Novel and Efficient Synthetic Routes to Complex Iodinated Pyridine (B92270) Scaffolds

The inherent reactivity of the carbon-iodine bond in 2-Iodo-4-dimethylaminopyridine provides a valuable platform for the construction of more elaborate pyridine-containing molecules. Researchers are actively developing new synthetic strategies that leverage this feature to access complex iodinated pyridine scaffolds with high efficiency and selectivity. These methods often involve transition-metal-catalyzed cross-coupling reactions, where the iodo group serves as a versatile handle for the introduction of various functional groups.

Recent advancements have focused on expanding the scope of coupling partners and reaction conditions to tolerate a wider range of functionalities. For instance, Sonogashira, Suzuki, and Stille couplings are being optimized to enable the synthesis of arylated, alkenylated, and alkynylated 4-DMAP derivatives. Furthermore, the development of milder and more robust catalytic systems is a key area of investigation, aiming to improve yields and reduce the environmental impact of these transformations. The strategic installation of the iodo group at the 2-position of the 4-DMAP core allows for late-stage functionalization, a highly desirable feature in medicinal chemistry for the rapid generation of compound libraries.

Exploration of Unconventional Catalytic Modes and Reactivity Profiles

Beyond its role as a synthetic intermediate, this compound is being explored for its potential in catalysis. The presence of the electron-donating dimethylamino group and the electrophilic iodine atom imparts unique electronic properties to the molecule, suggesting the possibility of unconventional catalytic modes. One area of interest is the potential for halogen bonding catalysis. The iodine atom in 2-Iodo-4-DMAP can act as a halogen bond donor, activating substrates through non-covalent interactions. This mode of catalysis is particularly attractive for its mildness and potential for enantioselective transformations.

Researchers are also investigating the role of 2-Iodo-4-DMAP and its derivatives as pre-catalysts or ligands in transition-metal catalysis. The pyridine nitrogen can coordinate to a metal center, while the iodo group can participate in oxidative addition or other elementary steps of a catalytic cycle. The interplay between the Lewis basicity of the nitrogen and the electrophilicity of the iodine is a key aspect of its reactivity profile that is currently under investigation.

Integration into Continuous Flow Reaction Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved efficiency, and greater scalability. The integration of this compound chemistry into continuous flow systems is a promising area of research. Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for optimizing reactions involving this versatile reagent.

For example, hazardous or unstable intermediates that may be problematic in batch reactions can often be generated and consumed in situ in a continuous flow setup. This is particularly relevant for reactions involving organometallic species derived from 2-Iodo-4-DMAP. Furthermore, the immobilization of 2-Iodo-4-DMAP or its derivatives onto solid supports allows for their use in packed-bed reactors, facilitating catalyst recycling and product purification. This approach is being explored for various transformations, including cross-coupling reactions and halogen bonding catalysis.

Design and Synthesis of Functional Materials Incorporating Iodinated DMAP Motifs

The unique electronic and structural features of this compound make it an attractive building block for the design and synthesis of functional materials. The incorporation of this motif into polymers, metal-organic frameworks (MOFs), and other extended structures can impart desirable properties such as conductivity, luminescence, and catalytic activity.

The pyridine nitrogen provides a coordination site for metal ions, enabling the construction of coordination polymers and MOFs. The iodo group can be used as a handle for post-synthetic modification of these materials, allowing for the fine-tuning of their properties. Furthermore, the electron-rich nature of the 4-DMAP core can lead to interesting charge-transfer characteristics when incorporated into conjugated systems. Researchers are exploring the use of these materials in applications such as sensing, electronics, and gas storage.

Application of Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is essential for the rational design of new catalysts and synthetic methods. Advanced in situ spectroscopic techniques are being increasingly applied to elucidate the mechanistic details of reactions involving this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can provide real-time information about the species present in a reaction mixture.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Iodo-4-dimethylaminopyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves halogenation or coupling reactions. For example, iodination of 4-dimethylaminopyridine using iodine monochloride (ICl) in acetic acid at controlled temperatures (e.g., 40–60°C) can yield the target compound. Optimization may include adjusting stoichiometry (e.g., 1.2–1.5 equivalents of ICl) or reaction time (6–12 hours). Post-synthesis purification via silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) improves yield .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use chemically resistant gloves (nitrile), ANSI Z87.1-certified goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin with soap/water for 15 minutes and eyes with saline solution. Store in airtight containers away from light and oxidizing agents .

Q. How can researchers confirm the structural integrity of this compound post-synthesis using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : The pyridine ring protons appear as distinct singlets or doublets (δ 6.5–8.5 ppm). The dimethylamino group (-N(CH₃)₂) shows a singlet at δ 2.8–3.2 ppm.

- ¹³C NMR : The iodine-bearing carbon resonates at δ 90–100 ppm, while the dimethylamino group appears at δ 40–45 ppm.

- Mass Spectrometry : The molecular ion peak (m/z ≈ 248.06) confirms the molecular formula (C₇H₉IN₂). Compare data with literature values .

Advanced Research Questions

Q. What strategies can resolve contradictions between theoretical reactivity predictions and experimental outcomes in synthesizing this compound derivatives?

- Methodological Answer : Use density functional theory (DFT) calculations to model electronic effects (e.g., charge distribution at the iodination site). Cross-validate experimental results with spectroscopic data (e.g., NMR coupling constants) and computational predictions. If discrepancies arise, re-evaluate solvent polarity or steric hindrance from substituents .

Q. How does the electronic environment of the pyridine ring influence the regioselectivity of iodination in 4-dimethylaminopyridine derivatives?

- Methodological Answer : The electron-donating dimethylamino group at the 4-position activates the ortho and para positions via resonance. Iodination favors the 2-position due to reduced steric hindrance compared to the 6-position. Substituent effects can be quantified using Hammett σ constants or Fukui reactivity indices .

Q. What methodological approaches are recommended for analyzing reaction byproducts and ensuring purity in this compound synthesis?

- Methodological Answer :

- HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with a water/acetonitrile gradient (0.1% formic acid) to separate byproducts. Monitor for m/z peaks corresponding to dehalogenated or dimerized impurities.

- Elemental Analysis : Confirm purity by comparing experimental C/H/N/I percentages with theoretical values (e.g., C: 33.90%, H: 3.66%, N: 11.30%, I: 51.14%) .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in large-scale vs. small-scale syntheses of this compound?

- Methodological Answer : Scale-up issues often arise from inefficient heat dissipation or mixing. Use reaction calorimetry to monitor exotherms and adjust stirring rates (≥500 rpm). Compare kinetic data (e.g., reaction half-life) across scales. If yields drop, optimize solvent volume-to-substrate ratios (e.g., 10:1 v/w) .

Experimental Design Considerations

Q. What criteria should guide the selection of catalysts for functionalizing this compound in cross-coupling reactions?

- Methodological Answer : Prioritize palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, as iodine acts as a good leaving group. Evaluate ligand effects (e.g., biphenylphosphines for electron-rich substrates) and base compatibility (e.g., K₂CO₃ in DMF at 80°C). Screen solvents (THF, toluene) for optimal catalytic turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。